(E)-3-(thiophen-2-yl)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-thiophen-2-yl-1-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3OS/c22-21(23,24)20-25-17-5-1-2-6-18(17)27(20)14-15-9-11-26(12-10-15)19(28)8-7-16-4-3-13-29-16/h1-8,13,15H,9-12,14H2/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRSOJIKJQYPEL-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(thiophen-2-yl)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one, a derivative of benzimidazole, has garnered attention due to its promising biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of the compound is characterized by the following components:
- A thiophenyl ring
- A trifluoromethyl group attached to a benzimidazole moiety
- A piperidine unit linked to an α,β-unsaturated carbonyl system
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential in:
- Anticancer Therapy
- Antimicrobial Activity
- Enzyme Inhibition
Anticancer Activity
Research indicates that derivatives of benzimidazole exhibit significant anticancer properties. For instance, compounds with similar structures have shown:
- IC50 values against various cancer cell lines. For example, a related compound demonstrated an IC50 of 25.72 ± 3.95 μM against MCF cell lines, indicating effective apoptosis induction in cancer cells .
Case Study: In Vivo Tumor Suppression
In vivo studies on tumor-bearing mice revealed that compounds structurally related to this compound suppressed tumor growth significantly compared to control groups .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated:
- Studies showed that similar benzimidazole derivatives exhibited strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, suggesting enhanced efficacy .
Comparative Table of Antimicrobial Activity
| Compound | Target Bacteria | MIC (µmol/mL) | Reference |
|---|---|---|---|
| Benzimidazole Derivative 1 | S. aureus | 0.07 | |
| Benzimidazole Derivative 2 | E. coli | 0.14 | |
| Control (Ampicillin) | S. aureus | 0.27 |
Enzyme Inhibition
Inhibition studies have demonstrated that compounds with similar structures can act as potent inhibitors of various enzymes:
- The compound's analogs have shown significant inhibition against urease and cyclooxygenase (COX) enzymes, which are crucial targets in treating inflammatory conditions and certain cancers .
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Disruption of Bacterial Cell Wall Synthesis : The antimicrobial activity is believed to stem from interference with bacterial cell wall integrity.
- Enzyme Active Site Binding : Structural studies suggest that the compound may bind effectively to enzyme active sites, inhibiting their function.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound is in the field of anticancer research . Studies have indicated that derivatives containing benzo[d]imidazole moieties exhibit notable cytotoxicity against various cancer cell lines. For instance, compounds similar to (E)-3-(thiophen-2-yl)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one have shown effective inhibition of tumor growth in vivo, particularly in models of glioblastoma and breast cancer .
Table 1: Summary of Anticancer Activity
| Compound Structure | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| (E)-3-(thiophen-2-yl)... | MCF7 (breast cancer) | 25.72 ± 3.95 | |
| Similar BnZ variant | U87 (glioblastoma) | 45.2 ± 13.0 |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties . Research indicates that certain derivatives show strong antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) studies suggest that modifications to the thiophene and benzoimidazole rings enhance their efficacy against microbial pathogens .
Table 2: Antimicrobial Efficacy
| Compound Structure | Target Microorganism | MIC (mg/mL) | Reference |
|---|---|---|---|
| (E)-3-(thiophen-2-yl)... | S. aureus | 8 | |
| Similar BnZ derivative | E. coli | 32 |
Conductive Polymers
In materials science, the incorporation of thiophene units into polymeric materials has led to advancements in conductive polymers . The unique electronic properties of thiophene allow for enhanced conductivity when integrated into polymer matrices, making these materials suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Table 3: Conductivity Properties
| Polymer Composition | Conductivity (S/m) | Application Area |
|---|---|---|
| Thiophene-based polymer | 0.01 - 0.05 | OLEDs |
| Modified conductive polymer | >0.1 | Organic photovoltaics |
Environmental Remediation
The compound's potential extends into environmental science , particularly in the remediation of pollutants. Research has shown that derivatives can effectively degrade hazardous organic compounds through photodegradation processes, making them candidates for environmental cleanup technologies .
Table 4: Photodegradation Efficiency
Comparison with Similar Compounds
Structural Analogues with Chalcone Backbones
Chalcone derivatives are widely studied for their pharmacological properties. Key analogues include:
Key Observations :
- Electron-Withdrawing Groups: The trifluoromethyl (CF3) group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated imidazole derivatives like those in .
- Thiophene vs.
Piperidine-Benzimidazole Hybrids
Piperidine-linked benzimidazole derivatives are explored for anticonvulsant and antimicrobial activities:
Key Observations :
- The target compound’s chalcone-thiophene appendage replaces the thiourea group in , likely shifting activity from sodium channel modulation (common for anticonvulsants) to kinase or protease inhibition (common for chalcones).
- Piperidine flexibility may enhance conformational adaptability, improving binding to structurally diverse targets compared to rigid benzyl derivatives in .
Trifluoromethyl-Benzoimidazole Derivatives
Fluorinated benzimidazoles are prominent in kinase inhibitor design:
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
